molecular formula C9H9N3S B106705 3-Benzyl-1,2,4-thiadiazol-5-amine CAS No. 17467-27-5

3-Benzyl-1,2,4-thiadiazol-5-amine

Cat. No.: B106705
CAS No.: 17467-27-5
M. Wt: 191.26 g/mol
InChI Key: BDPJUFWVJYJIEY-UHFFFAOYSA-N
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Description

3-Benzyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole ring, which consists of a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with thiosemicarbazide in the presence of an oxidizing agent such as phosphorus oxychloride (POCl3) under reflux conditions . This reaction yields the desired thiadiazole ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Comparison with Similar Compounds

  • 5-Benzyl-1,3,4-thiadiazol-2-amine
  • 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
  • 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine

Comparison: 3-Benzyl-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-benzyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPJUFWVJYJIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345566
Record name 3-Benzyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17467-27-5
Record name 3-Benzyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-1,2,4-thiadiazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-Chloro-2-phenyl-acetamidine (154 mg, 0.92 mmol) was dissolved in methanol (4.6 mL) and cooled to 0° C. then potassium thiocyanate (89 mg, 0.92 mmol) was added and it was stirred for 1 h. The mixture was diluted with ethyl acetate (50 mL), stirred for 5 min and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography (Merck silica gel 60, 40-63 μm; 50% ethyl acetate/hexanes) to afford 3-benzyl-[1,2,4]thiadiazol-5-ylamine (93 mg, 53%) as an off-white solid: H1-NMR (400 MHz, CDCl3) δ=4.02 (2H, s), 5.94 (2H, br), 7.28 (5H, m).
Name
N-Chloro-2-phenyl-acetamidine
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
89 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-benzyl-5-chloro-[1,2,4]thiadiazole (105 mg, 0.5 mmol) in ammonia (2 N in MeOH, 2 ml) was heated in a pressure tube at 50° C. for 5 h. The solvents were evaporated, the residue diluted with dichloromethane, the white solid (ammonium chloride) was filtered off, the filtrate was concentrated and then purified by silica gel chromatography using dichloromethane/methanol as eluent. The title compound was obtained as a light yellow liquid (40 mg, 41%). MS ISP (m/e): 192.1 (100) [(M+H)+].
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
41%

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